REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C([O-])([O-])=O.[Na+].[Na+].[N+:16]([C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1)([O-:18])=[O:17]>CN(C=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N+:16]([C:19]1[CH:24]=[CH:23][C:22]([C:2]2[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=2)=[CH:21][CH:20]=1)([O-:18])=[O:17] |f:1.2.3,7.8.9|
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Name
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|
Quantity
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1.8 mL
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Type
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reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
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Quantity
|
10 mL
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Type
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solvent
|
Smiles
|
O
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Name
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Quantity
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2.5 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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0.17 g
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Type
|
catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To a sealable flask containing
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Type
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CUSTOM
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Details
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Argon was bubbled through the mixture before the flask
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Type
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CUSTOM
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Details
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was sealed
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between ethyl acetate and brine before the entire mixture
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Type
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FILTRATION
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Details
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was filtered through a pad of Celite®
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Type
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CUSTOM
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Details
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The aqueous and organic layers, of the filtrate, were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted twice more with EtOAc
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Type
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WASH
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Details
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washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
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Purification
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Type
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WASH
|
Details
|
by silica gel flash chromatography (ISCO CombiFlash Companion system, 120 g, RediSep normal phase silica flash column, eluting with 10-50% EtOAc in hexane)
|
Reaction Time |
4 d |
Name
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|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC(=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |